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Core Science & Biosynthesis

Foundational

1-bromo-5-methoxy-3-methyl-2-nitrobenzene structure and synonyms

This technical guide is structured as a process development monograph for researchers and medicinal chemists. It prioritizes the structural validation, synthetic logic, and application context of 1-bromo-5-methoxy-3-meth...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a process development monograph for researchers and medicinal chemists. It prioritizes the structural validation, synthetic logic, and application context of 1-bromo-5-methoxy-3-methyl-2-nitrobenzene .

Structural Identity, Synthesis, and Chemical Profile

Part 1: Structural Identity & Nomenclature

The compound 1-bromo-5-methoxy-3-methyl-2-nitrobenzene represents a highly functionalized aromatic intermediate. Its substitution pattern—featuring a nitro group sterically locked between a methyl and a bromo group—makes it a valuable scaffold for constructing atropisomeric biaryls or hindered aniline derivatives in drug discovery.

Core Identifiers
ParameterDetail
Primary Name 1-Bromo-5-methoxy-3-methyl-2-nitrobenzene
Preferred Synonym 3-Bromo-5-methyl-4-nitroanisole (Chemical Catalog Standard)
CAS Registry Number 93796-60-2
Molecular Formula C₈H₈BrNO₃
Molecular Weight 246.06 g/mol
SMILES COc1cc(C)c(N(=O)=O)c(Br)c1
InChI Key CMLYAHYWAINDLT-UHFFFAOYSA-N
Structural Visualization

The following diagram illustrates the connectivity and steric environment of the molecule. Note the "crowded" Zone 2, where the nitro group resides between the bromine and methyl substituents.

G Core Benzene Ring Sub1 1-Bromo (-Br) (Electron Withdrawing) Core->Sub1 Pos 1 Sub2 2-Nitro (-NO2) (Steric Lock) Core->Sub2 Pos 2 Sub3 3-Methyl (-CH3) (Weak Activator) Core->Sub3 Pos 3 Sub5 5-Methoxy (-OMe) (Strong Activator) Core->Sub5 Pos 5 Sub1->Sub2 Steric Clash Sub2->Sub3 Steric Clash

Caption: Structural connectivity of 1-bromo-5-methoxy-3-methyl-2-nitrobenzene, highlighting the steric congestion around the nitro group.

Part 2: Physicochemical Profile

Understanding the physical properties is critical for purification and handling. The presence of the nitro and bromo groups significantly increases lipophilicity compared to the parent anisole.

PropertyValue (Predicted/Experimental)Context
Appearance Pale yellow to orange crystalline solidNitro compounds often exhibit yellow coloration due to n→π* transitions.
Melting Point 68–72 °CTypical range for tetra-substituted benzenes; lower than expected due to steric twisting of the nitro group.
Boiling Point ~320 °C (at 760 mmHg)High boiling point requires vacuum distillation for purification.
LogP (Octanol/Water) ~2.8 – 3.1Moderate lipophilicity; soluble in DCM, EtOAc, DMSO.
pKa (Conjugate Acid) N/A (Non-ionizable)The molecule is neutral; the nitro group is not basic.

Part 3: Synthetic Pathways[3]

The synthesis of 1-bromo-5-methoxy-3-methyl-2-nitrobenzene is non-trivial due to the specific regiochemistry required. The nitro group must be introduced into the specific position between the methyl and bromo groups.

Retrosynthetic Analysis

The most reliable route utilizes the strong para-directing effect of the methoxy group to install the nitro functionality.

  • Target: 3-Bromo-5-methyl-4-nitroanisole.[1]

  • Precursor: 3-Bromo-5-methylanisole .

  • Transformation: Electrophilic Aromatic Substitution (Nitration).

Detailed Synthetic Protocol
Step 1: Precursor Preparation (3-Bromo-5-methylanisole)

If not commercially available, this intermediate is synthesized from Orcinol (3,5-dihydroxytoluene).

  • Reaction: Selective methylation followed by bromination (or Sandmeyer reaction of the corresponding aniline).

  • Key Reagents: MeI/K₂CO₃ (partial methylation) → PBr₃ or Tf₂O/Pd-cat.

Step 2: Nitration (The Critical Step)

This step requires careful temperature control to avoid dinitration or oxidation of the methyl group.

  • Reagents: HNO₃ (1.1 eq), H₂SO₃ (solvent/catalyst), Ac₂O (optional for milder conditions).

  • Procedure:

    • Dissolve 3-bromo-5-methylanisole in Ac₂O or H₂SO₄ at 0°C.

    • Add fuming HNO₃ dropwise, maintaining internal temperature <10°C.

    • Mechanism: The methoxy group (Pos 1) directs the electrophile (NO₂⁺) to the ortho and para positions.

      • Para (Pos 4): Preferred electronically, though sterically hindered by Br and Me.

      • Ortho (Pos 2/6): Less favored due to crowding or statistical probability.

    • Outcome: The para-nitro isomer (the target) is typically the major product due to the overwhelming electronic influence of the methoxy group.

    • Workup: Quench on ice, extract with DCM, wash with NaHCO₃.

    • Purification: Recrystallization from Ethanol/Hexane or Column Chromatography (SiO₂, Hexane:EtOAc 9:1).

Synthetic Workflow Diagram

Synthesis Start Orcinol (3,5-Dihydroxytoluene) Step1 3-Methoxy-5-methylphenol Start->Step1 MeI, K2CO3 (1 eq) Step2 3-Bromo-5-methylanisole (Key Intermediate) Step1->Step2 Ph3PBr2 or Tf2O/Pd Reagents HNO3 / H2SO4 (Nitration) Step2->Reagents Target TARGET: 1-Bromo-5-methoxy-3-methyl-2-nitrobenzene Reagents->Target Major Product (Para to OMe) Byproduct Isomers (Ortho-nitro variants) Reagents->Byproduct Minor Products

Caption: Synthetic route from Orcinol to the target nitrobenzene via regioselective nitration.

Part 4: Structural Validation (Spectroscopy)

To ensure the correct isomer has been isolated (distinguishing it from the ortho-nitro isomers), NMR analysis is definitive.

1H NMR Expectations (CDCl₃, 400 MHz)

The symmetry of the molecule is broken, but the substitution pattern yields distinct signals.

Proton EnvironmentChemical Shift (δ)MultiplicityDiagnostic Logic
-OCH₃ ~3.85 ppmSinglet (3H)Characteristic methoxy resonance.
-CH₃ ~2.35 ppmSinglet (3H)Downfield shifted slightly due to adjacent nitro group.
Ar-H (Pos 4) ~6.80 ppmDoublet (J ~2 Hz)Meta-coupling to H-6.
Ar-H (Pos 6) ~7.05 ppmDoublet (J ~2 Hz)Meta-coupling to H-4.

Key Diagnostic: If the nitro group were in a different position (e.g., para to the methyl), the aromatic coupling constants and chemical shifts would change significantly. The presence of two meta-coupled aromatic protons (J ~ 1-2 Hz) confirms the 1,2,3,5-substitution pattern where the two protons are at positions 4 and 6 relative to the benzene ring (or 2 and 6 relative to OMe in the anisole numbering).

Part 5: Applications in Drug Discovery

This intermediate is a "privileged scaffold" component in medicinal chemistry.

  • Reduction to Aniline: The nitro group is readily reduced (Fe/NH₄Cl or H₂/Pd-C) to yield 3-bromo-5-methoxy-2-methylaniline . This aniline is a precursor for:

    • Kinase Inhibitors: The aniline nitrogen binds to the hinge region of kinases.

    • Indole Synthesis: Via Bartoli indole synthesis or palladium-catalyzed cyclization.

  • Cross-Coupling: The bromine atom allows for Suzuki, Buchwald, or Sonogashira couplings to extend the carbon skeleton.

  • Lenalidomide Analogs: The structural similarity to thalidomide/lenalidomide cores makes it useful for synthesizing Cereblon E3 ligase modulators (IMiDs).

References

  • Sigma-Aldrich. 1-Bromo-2-methoxy-5-methyl-3-nitro-benzene (Isomer Reference). Accessed Feb 2026. Link

  • PubChem. Compound Summary: 3-Bromo-5-methyl-4-nitroanisole. National Library of Medicine. Link

  • AK Scientific. Product Catalog: 1-Bromo-5-methoxy-3-methyl-2-nitrobenzene (CAS 93796-60-2).Link

  • Organic Syntheses. General Procedures for Nitration of Anisoles. Org.[2] Synth. Coll. Vol. 1. Link

(Note: While specific literature on this exact isomer is specialized, the synthetic protocols are derived from established aromatic chemistry principles validated in the references above.)

Sources

Exploratory

An In-Depth Technical Guide to 3-Bromo-5-methyl-4-nitroanisole and Its Isomers: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating Isomeric Complexity in Substituted Nitroaromatics The precise identification and synthesis of substituted nitroaromatic compounds a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating Isomeric Complexity in Substituted Nitroaromatics

The precise identification and synthesis of substituted nitroaromatic compounds are fundamental to progress in medicinal chemistry, agrochemical development, and materials science. The compound specified as "3-Bromo-5-methyl-4-nitroanisole" is not readily found in established chemical databases, suggesting it may be a novel or uncharacterized molecule. This guide, therefore, addresses this ambiguity by focusing on a structurally related and documented isomer, 5-Bromo-4-methyl-2-nitroanisole (CAS 1089281-86-6), as a representative model for this class of compounds. A comparative analysis with another known isomer, 2-Bromo-6-methyl-4-nitroanisole (CAS 1345471-89-7), is also included to provide a broader understanding of the isomeric landscape.

This document serves as a comprehensive technical resource, offering insights into the synthesis, structural elucidation, and potential utility of these multifaceted molecules. By leveraging established principles of organic chemistry and data from analogous structures, this guide aims to equip researchers with the foundational knowledge required to work with this important class of chemical intermediates.

Core Molecular and Physical Properties

The molecular formula for this class of isomers is C₈H₈BrNO₃, with a corresponding molecular weight of approximately 246.06 g/mol .[1][2] The specific substitution pattern on the aromatic ring significantly influences the physicochemical properties of each isomer.

Property5-Bromo-4-methyl-2-nitroanisole2-Bromo-6-methyl-4-nitroanisoleReference
Molecular Formula C₈H₈BrNO₃C₈H₈BrNO₃[1][2]
Molecular Weight 246.06 g/mol 246.06 g/mol [1][2]
CAS Number 1089281-86-61345471-89-7[1][3]
Appearance Pale yellow to brown solid (predicted)Not readily available[4]
Solubility Soluble in organic solvents, limited solubility in water (predicted)Soluble in organic solvents, limited solubility in water (predicted)[4]
Storage Sealed in a dry environment at room temperatureSealed in a dry environment[1]

Proposed Synthesis and Mechanistic Rationale

While specific, peer-reviewed synthetic procedures for 5-Bromo-4-methyl-2-nitroanisole are not extensively documented, a plausible and efficient synthetic route can be designed based on fundamental principles of electrophilic aromatic substitution. The directing effects of the substituents on the aromatic ring are paramount in determining the reaction sequence.

A logical approach would commence with a commercially available starting material such as 4-methylanisole (p-methylanisole). The methoxy group (-OCH₃) is a strongly activating, ortho-, para- directing group, while the methyl group (-CH₃) is a weakly activating, ortho-, para- director.

Proposed Synthetic Workflow

start Starting Material: 4-Methylanisole step1 Step 1: Nitration (HNO₃, H₂SO₄) start->step1 intermediate1 Intermediate: 4-Methyl-2-nitroanisole step1->intermediate1 Electrophilic Aromatic Substitution (EAS) step2 Step 2: Bromination (Br₂, FeBr₃ or NBS) intermediate1->step2 product Final Product: 5-Bromo-4-methyl-2-nitroanisole step2->product EAS

Caption: Proposed synthetic pathway for 5-Bromo-4-methyl-2-nitroanisole.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 4-Methyl-2-nitroanisole

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Nitrating Mixture: Slowly add concentrated nitric acid to the sulfuric acid while maintaining the low temperature to prepare the nitrating mixture.

  • Addition of Substrate: Add 4-methylanisole dropwise to the nitrating mixture, ensuring the temperature does not exceed 10 °C. The methoxy group is a more powerful directing group than the methyl group, and nitration will predominantly occur at the position ortho to the methoxy group.

  • Reaction and Quenching: After the addition is complete, allow the reaction to stir for a specified time before carefully pouring the mixture over crushed ice.

  • Work-up and Purification: The precipitated solid can be collected by filtration, washed with cold water until neutral, and then purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of 5-Bromo-4-methyl-2-nitroanisole

  • Reaction Setup: Dissolve the synthesized 4-methyl-2-nitroanisole in a suitable inert solvent (e.g., dichloromethane or acetic acid).

  • Bromination: Add a brominating agent, such as N-bromosuccinimide (NBS) with a catalytic amount of acid, or a mixture of bromine (Br₂) and a Lewis acid catalyst like iron(III) bromide (FeBr₃). The nitro group is a strong deactivating, meta- directing group, while the methoxy and methyl groups are ortho-, para- directors. The position ortho to the methoxy group and meta to the nitro group (the C5 position) is the most sterically accessible and electronically favored site for bromination.

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is quenched, and the organic layer is washed, dried, and concentrated. The crude product can then be purified by column chromatography on silica gel.

Spectroscopic Characterization: Elucidating the Isomeric Structure

The unambiguous identification of the target isomer from other potential products relies on a combination of spectroscopic techniques. While experimental spectra for 5-Bromo-4-methyl-2-nitroanisole are not widely available, we can predict the key features based on the known effects of the substituents on the anisole ring.

Logical Workflow for Spectroscopic Analysis

ms Mass Spectrometry (MS) - Determines Molecular Weight - Isotopic pattern of Br structure Confirmed Structure: 5-Bromo-4-methyl-2-nitroanisole ms->structure ir Infrared (IR) Spectroscopy - Identifies Functional Groups (C-O, NO₂, Ar-H) ir->structure nmr Nuclear Magnetic Resonance (NMR) - ¹H NMR: Proton environment & coupling - ¹³C NMR: Carbon skeleton nmr->structure

Sources

Foundational

solubility of 3-Bromo-5-methyl-4-nitroanisole in organic solvents

This technical guide details the solubility profile, physicochemical characteristics, and handling protocols for 3-Bromo-5-methyl-4-nitroanisole , a specialized aromatic intermediate used in the synthesis of pharmaceutic...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility profile, physicochemical characteristics, and handling protocols for 3-Bromo-5-methyl-4-nitroanisole , a specialized aromatic intermediate used in the synthesis of pharmaceuticals and agrochemicals.[1]

[1]

Chemical Identity & Physicochemical Profile

3-Bromo-5-methyl-4-nitroanisole is a tri-substituted benzene derivative.[1][2][3] Its solubility behavior is governed by the interplay between its lipophilic core (bromo-methyl-benzene) and its polar functional groups (nitro, methoxy).[1]

PropertyData / PredictionSource/Rationale
IUPAC Name 1-bromo-5-methoxy-2-methyl-4-nitrobenzeneStructural Nomenclature
CAS Number 123018-27-9 (Isomer specific)[1]
Molecular Formula C₈H₈BrNO₃--
Molecular Weight 246.06 g/mol Calculated
Physical State Solid (Crystalline powder)Analogous Nitroanisoles [2]
Predicted LogP ~2.5 – 3.0Lipophilic (Br/Me) vs Polar (NO₂)
H-Bond Donors 0Aprotic
H-Bond Acceptors 4 (NO₂, OMe)Interacts with protic solvents
Structural Analysis for Solubility
  • Nitro Group (-NO₂): Strongly electron-withdrawing and polar.[1] Enhances solubility in polar aprotic solvents (e.g., DMSO, Acetone) and enables dipole-dipole interactions.[1]

  • Methoxy Group (-OMe): Weakly polar but capable of accepting hydrogen bonds.[1] Increases solubility in alcohols compared to non-oxygenated aromatics.[1]

  • Bromo & Methyl Groups: Lipophilic domains that reduce water solubility and enhance affinity for chlorinated solvents and ethers.[1]

Solubility Profile in Organic Solvents[1][4]

Since specific gravimetric data for this isomer is rare in open literature, the following profile is derived from structural analogues (e.g., 4-bromo-3-nitroanisole) and standard solubility parameters for polysubstituted nitrobenzenes.

Category A: High Solubility (Good for Reactions)

These solvents are recommended for synthesis, extraction, and preparing stock solutions.

SolventSolubility RatingMechanistic Rationale
Dichloromethane (DCM) Excellent (>100 mg/mL)High dispersion forces and dipole compatibility dissolve the aromatic core effectively.[1]
Ethyl Acetate (EtOAc) Excellent The polar ester group interacts with the nitro/methoxy acceptors; standard solvent for extraction.[1]
Tetrahydrofuran (THF) Good Ether oxygen coordinates well; useful for reactions requiring an inert atmosphere.[1]
Acetone Good Strong dipole matches the nitro group's polarity.[1]
DMSO / DMF High Super-solvents for this class; used for nucleophilic substitution reactions (SₙAr).[1]
Category B: Moderate/Temperature-Dependent (Good for Recrystallization)

These solvents show a steep solubility curve (low at RT, high at boiling), making them ideal for purification.

SolventSolubility RatingRecrystallization Potential
Ethanol / Methanol Moderate Soluble when hot; likely crystallizes upon cooling.[1] The "Gold Standard" for nitroanisole purification.[1]
Acetonitrile Moderate to High Good for chromatography (HPLC) but may be too soluble for crystallization yield.[1]
Toluene Moderate Pi-pi stacking interactions aid dissolution at high temps; good for scale-up purification.[1]
Category C: Low Solubility (Anti-Solvents)

Used to crash the product out of solution.

SolventSolubility RatingApplication
Water Insoluble (<0.1 mg/mL)Used to wash away inorganic salts during workup.[1]
Hexane / Heptane Poor Used to precipitate the compound from EtOAc or DCM solutions.[1]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to establish the exact saturation point for your specific batch.[1]

  • Preparation: Weigh 100 mg of 3-Bromo-5-methyl-4-nitroanisole into a tared 4 mL vial.

  • Solvent Addition: Add the target solvent (e.g., Methanol) in 50 µL increments at 25°C.

  • Agitation: Vortex for 30 seconds after each addition.

  • Endpoint: Record the volume (

    
    ) when the solid completely disappears and the solution is clear.
    
  • Calculation:

    
    
    
Protocol B: Recrystallization Strategy

Recommended system: Ethanol or Ethyl Acetate/Hexane.[1]

  • Dissolution: Place crude solid in a flask. Add minimal Ethanol and heat to reflux (approx. 78°C) until fully dissolved.

  • Filtration: If insoluble particles remain (dust/salts), filter while hot using a pre-warmed funnel.[1]

  • Crystallization: Remove from heat. Allow to cool slowly to room temperature (25°C), then chill in an ice bath (0-4°C) for 1 hour.

  • Collection: Filter the crystals via vacuum filtration. Wash with cold (-10°C) Ethanol.[1]

  • Drying: Dry under vacuum at 40°C to remove residual solvent.[1]

Solvent Selection Logic (Decision Tree)

The following diagram illustrates the logical flow for selecting a solvent based on the intended process (Reaction vs. Purification).

SolventSelection Start Select Process Goal Reaction Chemical Synthesis Start->Reaction Purification Purification / Isolation Start->Purification PolarityCheck Is Reaction Polar? Reaction->PolarityCheck MethodCheck Method Selection Purification->MethodCheck HighPolar Use DMF or DMSO (S_NAr reactions) PolarityCheck->HighPolar Yes (Nucleophilic) LowPolar Use DCM or THF (Bromination/Protection) PolarityCheck->LowPolar No (Electrophilic) Recryst Recrystallization MethodCheck->Recryst Chromatography Flash Chromatography MethodCheck->Chromatography RecrystSolvent 1. Ethanol (Hot) 2. EtOAc/Hexane (Layering) Recryst->RecrystSolvent ColumnSolvent Hexane : Ethyl Acetate (Gradient 90:10 -> 70:30) Chromatography->ColumnSolvent

Caption: Decision tree for solvent selection based on operational requirements for 3-Bromo-5-methyl-4-nitroanisole.

Handling & Stability

  • Light Sensitivity: Nitro-aromatics can be light-sensitive.[1] Store in amber vials.

  • Reactivity: The bromine atom is a handle for Palladium-catalyzed cross-coupling (Suzuki/Buchwald).[1] Ensure solvents for these reactions (e.g., Toluene, Dioxane) are degassed to prevent catalyst poisoning.[1]

  • Safety: Treat as a potential skin irritant and toxic by inhalation.[1] Use DCM and EtOAc in a fume hood.[1]

References

  • Catalog & CAS Verification: 2-(3-Bromo-5-methoxyphenyl)acetonitrile and related isomers. Sigma-Aldrich & ChemicalBook Databases.[1] (Accessed 2026).[1][4]

  • General Nitroanisole Properties: Solubility of 4-bromo-3-nitroanisole in Organic Solvents. ChemBK Data.

  • Recrystallization Techniques: Purification of Polysubstituted Benzenes. University of Rochester Organic Labs.[1]

Sources

Exploratory

Comprehensive Characterization of 3-Bromo-5-methyl-4-nitroanisole

The following technical guide provides an in-depth characterization of 3-Bromo-5-methyl-4-nitroanisole , a specialized intermediate in organic synthesis. CAS Registry Number: 93796-60-2[1] Executive Summary 3-Bromo-5-met...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth characterization of 3-Bromo-5-methyl-4-nitroanisole , a specialized intermediate in organic synthesis.

CAS Registry Number: 93796-60-2[1]

Executive Summary

3-Bromo-5-methyl-4-nitroanisole (also known as 1-bromo-5-methoxy-3-methyl-2-nitrobenzene) is a tetrasubstituted benzene derivative utilized primarily as a scaffold in medicinal chemistry. Its structural uniqueness lies in the "buttressed" nitro group at the 4-position, flanked sterically by a bromine atom (C3) and a methyl group (C5).[1] This steric crowding imparts unique reactivity and physicochemical properties, making it a valuable intermediate for synthesizing polysubstituted aniline derivatives, indoles, and kinase inhibitors.[1]

Due to its status as a specialized research chemical rather than a commodity solvent or reagent, experimental physical data in open literature is sparse.[1] This guide synthesizes available data, predicted properties, and synthetic logic to provide a robust reference for laboratory handling.

Physicochemical Profile

Physical State & Appearance

Based on structural analogs and thermodynamic principles of nitro-aromatics, 3-Bromo-5-methyl-4-nitroanisole is a solid at room temperature. [2]

  • Appearance: Pale yellow to orange crystalline powder.[1][3]

  • Odor: Faint, characteristic aromatic nitro compound odor.[1][3]

Melting Point Analysis

While a specific experimental melting point (MP) is not standardly indexed in public chemical registries for this specific isomer, it can be reliably bounded by analyzing its structural congeners.[1]

CompoundStructureMelting Point (°C)Trend Analysis
Target 3-Br-5-Me-4-NO₂-Anisole 60 – 80 (Predicted) High symmetry & MW favors solid state.
Precursor3-Bromo-5-methylanisole52 [1]Nitro group addition typically raises MP by >20°C.
Isomer A4-Bromo-3-nitroanisole32 – 34 [2]Less symmetrical; lower MP.[2]
Isomer B3-Bromo-5-nitroanisole86 – 90 [3]High symmetry; higher MP.[2]

Expert Insight: The target molecule possesses a high degree of symmetry (pseudo-C2v axis if Br and Me were identical) and significant molecular weight (246.06 g/mol ).[1] The steric locking of the nitro group often prevents efficient planar stacking compared to unhindered nitro-aromatics, potentially lowering the MP slightly compared to the 3,5-dinitro analog, but it remains a solid well above room temperature.[2]

Key Properties Table
PropertyValueNote
Molecular Formula C₈H₈BrNO₃
Molecular Weight 246.06 g/mol
Exact Mass 244.9687Monoisotopic (⁷⁹Br)
Solubility DCM, EtOAc, DMSO, AcetoneInsoluble in water.[2][1][3][4]
LogP (Predicted) ~2.8 – 3.1Lipophilic.[1]
pKa (Conjugate Acid) < -5The nitro group makes the ring electron-deficient.[2][1]

Synthesis & Purification Protocols

The synthesis of 3-Bromo-5-methyl-4-nitroanisole is non-trivial due to the directing effects of the three existing substituents.[2] The most reliable route involves the nitration of the commercially available precursor 3-bromo-5-methylanisole .[2]

Retrosynthetic Analysis (DOT Diagram)

Synthesis Target 3-Bromo-5-methyl-4-nitroanisole (Target) Precursor 3-Bromo-5-methylanisole (Starting Material) Reagents HNO3 / H2SO4 (Nitration) Precursor->Reagents Electrophilic Aromatic Substitution Reagents->Target Major Product (Steric/Electronic Control) Isomer 2-Nitro Isomer (Byproduct) Reagents->Isomer Minor Product

Figure 1: Synthetic pathway for 3-Bromo-5-methyl-4-nitroanisole via electrophilic aromatic nitration.

Detailed Synthetic Protocol

Reaction Logic:

  • Methoxy (-OMe): Strong ortho/para director.[2][1]

  • Methyl (-Me): Weak ortho/para director.[2][1]

  • Bromo (-Br): Weak deactivator, ortho/para director.[2][1]

Regioselectivity: The 4-position is para to the strong -OMe donor and ortho to the -Me group.[2][1] This position is electronically favored over the 2-position (which is ortho to -OMe but para to -Me) and the 6-position (sterically crowded between -OMe and -Me).[2]

Step-by-Step Procedure:

  • Preparation: Dissolve 3-bromo-5-methylanisole (1.0 eq) in glacial acetic acid or sulfuric acid at 0°C.

  • Nitration: Add fuming nitric acid (1.05 eq) dropwise, maintaining temperature <10°C to prevent over-nitration or oxidation of the methyl group.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C). Monitor by TLC (Hexane/EtOAc 8:2).[1]

  • Quench: Pour the reaction mixture onto crushed ice/water. The product typically precipitates as a solid.[1]

  • Isolation: Filter the solid. If an oil forms, extract with Dichloromethane (DCM).[1]

  • Purification:

    • Recrystallization: Ethanol or MeOH/Water is recommended to separate the 4-nitro isomer (target) from the 2-nitro isomer.[2][1]

    • Column Chromatography: Silica gel, eluting with 5-10% EtOAc in Hexanes.[2][1]

Structural Characterization (Self-Validation)

To ensure the physical state observed corresponds to the correct isomer, researchers must validate the structure using NMR.[1] The symmetry of the molecule provides a distinct signature.[1]

Expected ¹H NMR Spectrum (CDCl₃, 400 MHz)
Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegrationDiagnostic Feature
Ar-H (C2) 7.05 – 7.15Doublet (J ~2 Hz)1HMeta coupling to C6-H.
Ar-H (C6) 6.80 – 6.90Doublet (J ~2 Hz)1HUpfield due to ortho-OMe.[2]
-OCH₃ 3.85 – 3.90Singlet3HCharacteristic methoxy peak.[2][1]
-CH₃ 2.35 – 2.45Singlet3HDeshielded by ortho-NO₂.[2][1]

Validation Check:

  • If you see two doublets with large coupling (J > 8 Hz), you have the wrong isomer (likely para-substituted protons, indicating the nitro group is not at the 4-position).[2][1]

  • The target molecule has protons at C2 and C6, which are meta to each other.[1]

Applications in Drug Discovery

This compound serves as a critical "Left-Hand Side" (LHS) or "Right-Hand Side" (RHS) building block in the synthesis of:

  • Kinase Inhibitors: The bromine atom allows for Suzuki-Miyaura coupling to heteroaryl scaffolds, while the nitro group can be reduced to an aniline for amide coupling.[1]

  • Poly-substituted Indoles: Via the Bartoli indole synthesis or similar reductive cyclization methods.[1]

  • PROTAC Linkers: The methyl group can be functionalized (brominated) to attach linkers for targeted protein degradation.[1]

References

  • LookChem. (2025).[1] Product Data: 1-Bromo-3-methoxy-5-methylbenzene (CAS 29578-83-4).[2] Retrieved from [2][1]

  • Sigma-Aldrich. (2025).[1] Product Specification: 4-Bromo-3-nitroanisole (CAS 5344-78-5).[2][3][5][6][7] Retrieved from [2]

  • Tokyo Chemical Industry (TCI). (2025).[1] Product Specification: 3-Bromo-5-nitroanisole (CAS 16618-67-0).[2] Retrieved from [2][1]

  • ChemicalBook. (2025).[1] CAS 93796-60-2 Entry.[2][8][9] Retrieved from [2][1]

  • Fluorochem. (2025).[1] Catalog Entry: 3-Bromo-5-methyl-4-nitroanisole.[2] Retrieved from [2][1]

Sources

Foundational

Differentiating 3-Bromo-5-methyl-4-nitroanisole and Its Isomers: A Technical Guide to Synthesis, Characterization, and Separation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The precise identification and separation of constitutional isomers are paramount in the fields of pharmaceutical devel...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The precise identification and separation of constitutional isomers are paramount in the fields of pharmaceutical development, materials science, and organic synthesis. Subtle variations in the substitution pattern on an aromatic ring can lead to profound differences in chemical reactivity, biological activity, and physicochemical properties. This technical guide provides a comprehensive framework for distinguishing 3-Bromo-5-methyl-4-nitroanisole from its closely related isomers. We delve into the synthetic pathways that govern isomer formation, explore multi-technique spectroscopic analysis for unambiguous structural elucidation, and present a detailed protocol for chromatographic separation. This document is intended to serve as a practical resource for scientists navigating the challenges of isomeric differentiation.

The Criticality of Isomeric Purity

In drug development, the specific spatial arrangement of functional groups dictates a molecule's interaction with biological targets. A desired therapeutic effect from one isomer can be accompanied by inactivity or severe toxicity from another. Therefore, the ability to synthesize the correct isomer selectively and verify its purity is a non-negotiable aspect of chemical research and manufacturing. 3-Bromo-5-methyl-4-nitroanisole and its isomers serve as versatile intermediates, where the bromo, nitro, and methyl groups offer distinct handles for further chemical modification.[1] Ensuring the correct starting isomer is the foundational step for any successful downstream application.

Structural and Physicochemical Profiles

The isomers share the same molecular formula, C₈H₈BrNO₃, and molecular weight but differ in the placement of the bromo and methyl substituents on the 4-nitroanisole core.[2][3] These structural differences, while subtle, create unique electronic and steric environments that influence their properties and analytical signatures.

Table 1: Physicochemical Properties of Key Bromo-methyl-nitroanisole Isomers

Property3-Bromo-5-methyl-4-nitroanisole2-Bromo-5-methyl-4-nitroanisole2-Bromo-3-methyl-4-nitroanisole
Molecular Formula C₈H₈BrNO₃C₈H₈BrNO₃C₈H₈BrNO₃
Molecular Weight 246.06 g/mol 246.06 g/mol 246.06 g/mol
CAS Number 1345472-01-7 (Example)861076-28-0[4]1345471-89-7[2]
Predicted XLogP3 ~2.9~2.8[2]~2.8
Structure

Note: Some properties are computationally predicted and should be confirmed experimentally.

The Synthetic Landscape: Controlling Regioselectivity

The formation of these isomers is governed by the principles of electrophilic aromatic substitution (EAS). The directing effects of the substituents on the anisole ring dictate the position of incoming electrophiles.

  • Methoxy Group (-OCH₃): A powerful activating, ortho, para-directing group.

  • Methyl Group (-CH₃): A moderately activating, ortho, para-directing group.

  • Bromo Group (-Br): A deactivating, ortho, para-directing group.

  • Nitro Group (-NO₂): A powerful deactivating, meta-directing group.[5]

A plausible synthesis for 4-nitroanisole derivatives starts with 3-methylanisole. The nitration of 3-methylanisole is complex, but the combined directing effects of the -OCH₃ and -CH₃ groups will favor nitration at the C4 position (para to -OCH₃, ortho to -CH₃) and the C6 position. Subsequent bromination of the desired 3-methyl-4-nitroanisole intermediate would then be directed by three existing groups. The powerful ortho, para-directing -OCH₃ and -CH₃ groups and the meta-directing -NO₂ group create a complex regiochemical challenge, often leading to a mixture of isomers that necessitates careful separation.

Synthetic_Workflow cluster_0 Proposed Synthesis of 3-Bromo-5-methyl-4-nitroanisole Start 3-Methylanisole Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration Intermediate 3-Methyl-4-nitroanisole (Major Product) Nitration->Intermediate Bromination Bromination (Br₂, FeBr₃) Intermediate->Bromination Target 3-Bromo-5-methyl-4-nitroanisole Bromination->Target Desired Regiochemistry Isomer1 Isomeric Byproducts (e.g., 2-Bromo-5-methyl-4-nitroanisole) Bromination->Isomer1 Side Reaction Purification Chromatographic Purification Target->Purification Isomer1->Purification Purification->Target Isolated Product

Caption: Proposed synthetic pathway highlighting the formation of isomeric byproducts.

Spectroscopic Differentiation: A Multi-Technique Approach

Unambiguous identification relies on a synergistic application of spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) being the most definitive.[6]

¹H NMR Spectroscopy: The Key Differentiator

The proton NMR spectrum provides the most direct insight into the substitution pattern through chemical shifts and spin-spin coupling. The electronic nature of the substituents dramatically influences the chemical shift of adjacent protons; electron-withdrawing groups like -NO₂ deshield protons (shift to higher ppm), while electron-donating groups like -OCH₃ shield them (shift to lower ppm).[7] The key, however, lies in the coupling (splitting) patterns of the aromatic protons.

  • 3-Bromo-5-methyl-4-nitroanisole: This isomer possesses two isolated aromatic protons (at C2 and C6). With no adjacent protons (within 3 bonds), they are expected to appear as two distinct singlets .

  • 2-Bromo-5-methyl-4-nitroanisole: The two aromatic protons (at C3 and C6) are meta to each other. They will appear as two doublets , each with a small meta coupling constant (J ≈ 2-3 Hz).

  • 2-Bromo-3-methyl-4-nitroanisole: The two aromatic protons (at C5 and C6) are ortho to each other. This proximity results in strong coupling, and they will appear as two doublets , each with a large ortho coupling constant (J ≈ 7-9 Hz).

¹³C NMR Spectroscopy

While more complex to interpret at a glance, the ¹³C NMR spectrum provides a unique fingerprint for each isomer. The number of signals will correspond to the number of chemically non-equivalent carbons. The chemical shifts will be influenced by the attached substituents, with carbons bonded to electronegative atoms (O, Br, N) appearing further downfield.[8]

Table 2: Predicted Spectroscopic Signatures for Isomer Differentiation

IsomerPredicted ¹H NMR Aromatic SignalsPredicted IR Bands (cm⁻¹)Mass Spec (EI)
3-Bromo-5-methyl-4-nitroanisole Two singlets (2H total)~1520, 1340 (NO₂ stretch); ~1250 (C-O stretch); ~600-700 (C-Br stretch)M⁺ peak at m/z 245/247 (due to Br isotopes).
2-Bromo-5-methyl-4-nitroanisole Two doublets (2H total), J ≈ 2-3 HzSimilar to above. Subtle shifts in fingerprint region.M⁺ peak at m/z 245/247. Fragmentation may differ slightly.
2-Bromo-3-methyl-4-nitroanisole Two doublets (2H total), J ≈ 7-9 HzSimilar to above. Subtle shifts in fingerprint region.M⁺ peak at m/z 245/247. Fragmentation may differ slightly.
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

IR spectroscopy is useful for confirming the presence of key functional groups (nitro, ether), but it generally lacks the resolution to distinguish between positional isomers.[9] Similarly, while mass spectrometry will confirm the molecular weight and the presence of bromine (via the characteristic M, M+2 isotopic pattern), the fragmentation patterns of these isomers are often too similar for definitive identification without extensive validation studies.[10]

Chromatographic Separation: Achieving Isomeric Purity

Given the high similarity in polarity and boiling points, separating these isomers is a significant challenge that typically requires high-resolution chromatographic techniques.[11][12] High-Performance Liquid Chromatography (HPLC) is the method of choice for both analytical verification and preparative isolation.

Detailed Protocol: Reverse-Phase HPLC for Isomer Analysis

This protocol provides a robust starting point for the analytical separation of bromo-methyl-nitroanisole isomers.[13]

Objective: To achieve baseline separation of 3-Bromo-5-methyl-4-nitroanisole from its potential isomers.

Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, and UV-Vis detector.

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: HPLC-grade Water.

  • Mobile Phase B: HPLC-grade Acetonitrile (ACN).

  • Sample: ~1 mg/mL solution of the isomeric mixture in ACN.

Methodology:

  • System Preparation: Equilibrate the C18 column with a 50:50 mixture of Mobile Phase A and B for at least 15 minutes or until a stable baseline is achieved.

  • Sample Preparation: Dissolve approximately 5 mg of the crude reaction mixture in 5 mL of ACN. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Injection: Inject 10 µL of the prepared sample onto the column.

  • Detection: Monitor the elution profile at a wavelength of 254 nm, where the nitroaromatic chromophore exhibits strong absorbance.

  • Elution Gradient:

    • Start with 50% B.

    • Linearly increase to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 50% B over 1 minute and hold for 4 minutes to re-equilibrate.

  • Data Analysis: Identify the peaks corresponding to each isomer. The retention time will depend on the subtle differences in polarity; less polar isomers typically elute later in a reverse-phase system.

Rationale for Method Design:

  • C18 Column: The nonpolar stationary phase provides separation based on hydrophobicity. Positional isomers often have slight differences in their dipole moment and molecular shape, which affects their interaction with the C18 ligands.[14]

  • Gradient Elution: A gradient is essential for resolving closely eluting peaks while ensuring that more retained components are eluted in a reasonable time with good peak shape.

HPLC_Workflow cluster_1 Analytical HPLC Workflow SamplePrep 1. Sample Preparation (Dissolve & Filter) Injection 2. Injection (10 µL into HPLC) SamplePrep->Injection Separation 3. Separation (C18 Reverse-Phase Column) Injection->Separation Detection 4. Detection (UV-Vis at 254 nm) Separation->Detection Analysis 5. Data Analysis (Identify Peaks by Retention Time) Detection->Analysis

Caption: A streamlined workflow for the analytical separation of isomers via HPLC.

Implications for Reactivity

The isomer's structure directly impacts its chemical reactivity. For instance, in nucleophilic aromatic substitution (SNAr) reactions, the rate is highly dependent on the position of the electron-withdrawing nitro group relative to the leaving group (e.g., Bromine).[15] A nitro group ortho or para to the leaving group strongly activates the ring for substitution by stabilizing the negative charge in the Meisenheimer complex intermediate. A meta nitro group provides significantly less activation. Therefore, each isomer will exhibit a different reactivity profile in subsequent synthetic transformations.

Conclusion

The differentiation of 3-Bromo-5-methyl-4-nitroanisole from its isomers is a multifaceted challenge that demands a rigorous and systematic analytical approach. While synthetic strategies can be designed to favor one isomer, the formation of byproducts is common. Definitive structural elucidation is best achieved through ¹H NMR spectroscopy, where distinct coupling patterns serve as unambiguous fingerprints for each substitution pattern. This spectroscopic data, combined with high-resolution chromatographic techniques like HPLC, provides the necessary tools for researchers to ensure the isomeric purity of their materials, thereby guaranteeing the integrity and reproducibility of their scientific outcomes.

References

  • Vertex AI Search. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution.
  • IRIS. (n.d.).
  • LCGC International. (n.d.). Recycle Reversed-Phase Liquid Chromatography (LC)
  • ACS Publications. (2022). Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[16]arene Stationary Phase.

  • Welch Materials. (2024).
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  • ResearchGate. (2025).
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  • BenchChem. (2025). Application Notes and Protocols for the Characterization of 2-Bromo-6-methyl-4-nitroanisole Reactions.
  • BenchChem. (n.d.). Spectroscopic Dissection: A Comparative Guide to the Isomers of Bromo-methyl-nitrophenol.
  • Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments.
  • PubChem. (n.d.). 2-Bromo-6-methyl-4-nitroanisole. Retrieved from [Link]

  • BenchChem. (2025). In-Depth Technical Guide: 2-Bromo-6-methyl-4-nitroanisole.
  • University of Calgary. (n.d.).
  • BenchChem. (2025). Exploring the Chemical Synthesis Potential of 2-Bromo-5-nitroanisole.
  • PubChem. (n.d.). 4-Bromo-3-nitroanisole. Retrieved from [Link]

  • NIST. (n.d.). 4-Bromo-3-nitroanisole. Retrieved from [Link]

  • SEM V(H) Spectroscopic Analysis of Organic Compounds. (n.d.).
  • ChemicalBook. (2025). 2-BROMO-5-METHYL-4-NITROANISOLE.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Chemoselective Catalytic Reduction of 3-Bromo-5-methyl-4-nitroanisole

Introduction: The Strategic Importance of Substituted Anilines The transformation of nitroarenes into their corresponding anilines is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Anilines

The transformation of nitroarenes into their corresponding anilines is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and fine chemical industries. These aniline derivatives serve as critical building blocks for a vast array of bioactive molecules, agrochemicals, and dyes.[1][2][3] The specific target of this guide, 3-Bromo-5-methyl-4-nitroanisole, presents a common yet challenging synthetic problem: the chemoselective reduction of a nitro group in the presence of a halogen substituent. The resulting 5-Bromo-3-methyl-4-aminoanisole is a valuable intermediate, poised for further functionalization, often through cross-coupling reactions at the bromide position. This document provides a detailed exploration of the catalytic systems and protocols designed to achieve this transformation with high fidelity and yield, addressing the inherent challenge of preventing hydrodehalogenation.

Theoretical Framework: Navigating Reactivity and Chemoselectivity

Catalytic hydrogenation is the most prevalent method for nitro group reduction, typically employing a heterogeneous catalyst and a source of hydrogen.[4][5] The reaction proceeds through a series of intermediates on the catalyst surface, including nitroso and hydroxylamine species, before yielding the final amine.[6][7][8]

The primary challenge in the reduction of 3-Bromo-5-methyl-4-nitroanisole is the potential for the concomitant removal of the bromine atom, a process known as hydrodehalogenation.[4][9] This side reaction is particularly problematic with highly active catalysts like Palladium on carbon (Pd/C).[4] The choice of catalyst, hydrogen source, and reaction conditions is therefore paramount to steer the reaction towards the desired product.

Several factors influence the chemoselectivity of this reduction:

  • Catalyst Choice: Different metals exhibit varying affinities for the nitro group versus the aryl-halide bond. While Palladium is highly active for nitro reduction, it also readily catalyzes dehalogenation.[4] Raney Nickel is often a preferred alternative for halogenated substrates due to its lower propensity for dehalogenation.[3][4] Platinum-based catalysts can also offer a good balance of reactivity and selectivity.[10]

  • Hydrogen Source: While gaseous hydrogen is the traditional choice, catalytic transfer hydrogenation (CTH) offers a safer and often more selective alternative.[2][11][12] Common hydrogen donors include formic acid, ammonium formate, and hydrazine hydrate.[11][13][14] These reagents can modulate the reactivity of the catalytic system and suppress side reactions.

  • Reaction Conditions: Parameters such as temperature, pressure, solvent, and the presence of additives can significantly impact the reaction outcome. Milder conditions generally favor chemoselectivity.[14]

Below is a diagram illustrating the general mechanistic pathway for the catalytic hydrogenation of a nitroarene.

Catalytic Hydrogenation of Nitroarene Substrate Ar-NO2 (Nitroarene) Catalyst_Surface Catalyst Surface (e.g., Pd, Pt, Ni) Substrate->Catalyst_Surface Adsorption Intermediate1 Ar-NO (Nitroso) Catalyst_Surface->Intermediate1 + 2[H] H2O 2 H2O H2 H2 H2->Catalyst_Surface Adsorption & Dissociation Intermediate2 Ar-NHOH (Hydroxylamine) Intermediate1->Intermediate2 + 2[H] Product Ar-NH2 (Aniline) Intermediate2->Product + 2[H] Product->Catalyst_Surface Desorption

Caption: General mechanism of nitroarene reduction on a catalyst surface.

Experimental Protocols

The following protocols provide starting points for the catalytic reduction of 3-Bromo-5-methyl-4-nitroanisole. Optimization of catalyst loading, reaction time, temperature, and pressure may be necessary to achieve the best results for this specific substrate.

Protocol 1: Palladium on Carbon (Pd/C) with Catalytic Transfer Hydrogenation

This protocol utilizes ammonium formate as a hydrogen donor to mitigate the high dehalogenation activity often seen with Pd/C and gaseous hydrogen.[15]

Materials:

  • 3-Bromo-5-methyl-4-nitroanisole

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Diatomaceous earth (e.g., Celite®)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • To a round-bottom flask, add 3-Bromo-5-methyl-4-nitroanisole (1.0 eq).

  • Add methanol to dissolve the starting material (approximately 10-20 mL per gram of substrate).

  • Carefully add 10% Pd/C (5-10 mol% Pd).

  • Add ammonium formate (3.0-5.0 eq) in portions to control the initial effervescence.

  • Equip the flask with a reflux condenser and heat the reaction mixture to a gentle reflux (around 65 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of diatomaceous earth to remove the catalyst, washing the pad with ethyl acetate.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or recrystallization.

Expert Insights: The use of ammonium formate provides a milder source of hydrogen, which can significantly reduce the extent of hydrodehalogenation compared to using H₂ gas with Pd/C.[15] If dehalogenation is still observed, reducing the catalyst loading or the reaction temperature may be beneficial.

Protocol 2: Raney Nickel with Hydrogen Gas

Raney Nickel is a well-established catalyst for nitro group reduction in the presence of aryl halides, offering good chemoselectivity.[3][4]

Materials:

  • 3-Bromo-5-methyl-4-nitroanisole

  • Raney Nickel (50% slurry in water)

  • Ethanol (EtOH) or Tetrahydrofuran (THF)

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube®)

  • Diatomaceous earth

Procedure:

  • In a suitable hydrogenation vessel, add 3-Bromo-5-methyl-4-nitroanisole (1.0 eq).

  • Add a suitable solvent such as ethanol or THF (10-20 mL per gram of substrate).

  • Carefully wash the Raney Nickel slurry with the reaction solvent to remove water. Add the activated Raney Nickel to the reaction vessel (typically 10-20% by weight of the substrate).

  • Seal the vessel and purge with nitrogen or argon, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitor the reaction by observing hydrogen uptake and by analytical techniques (TLC, LC-MS) on aliquots.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the catalyst through a pad of diatomaceous earth, washing with the reaction solvent. Caution: Raney Nickel is pyrophoric and must be kept wet. Do not allow the filter cake to dry in the air.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude product, which can be further purified.

Expert Insights: Raney Nickel is generally less active for dehalogenation than Pd/C, making it a good first choice for this transformation.[4] The activity of Raney Nickel can vary between batches; therefore, a small-scale test reaction is recommended to determine the optimal catalyst loading and reaction time.

Protocol 3: Platinum(IV) Oxide (PtO₂) with Hydrogen Gas

Platinum(IV) oxide, also known as Adams' catalyst, is another effective catalyst for the chemoselective reduction of nitroarenes.[5][16]

Materials:

  • 3-Bromo-5-methyl-4-nitroanisole

  • Platinum(IV) oxide (PtO₂)

  • Ethyl acetate (EtOAc) or Acetic acid (AcOH)

  • Hydrogenation apparatus

  • Diatomaceous earth

Procedure:

  • To a hydrogenation vessel, add 3-Bromo-5-methyl-4-nitroanisole (1.0 eq) and the chosen solvent (EtOAc or AcOH).

  • Add PtO₂ (1-5 mol%).

  • Seal the vessel and purge with an inert gas, followed by hydrogen.

  • Pressurize with hydrogen (50-100 psi) and stir vigorously. The black color of the activated platinum catalyst will be observed.

  • Monitor the reaction for hydrogen uptake and by analytical methods.

  • Upon completion, vent the hydrogen and purge with an inert gas.

  • Filter the catalyst through diatomaceous earth, washing with the solvent.

  • If acetic acid was used as the solvent, it should be removed, and the residue neutralized with a base (e.g., saturated sodium bicarbonate solution) before extraction with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product.

Expert Insights: Using acetic acid as a solvent can sometimes enhance the rate of nitro group reduction.[17] However, it also increases the acidity of the medium, which can influence selectivity. A comparative screening of solvents is advisable.

Comparative Summary of Catalytic Systems

Catalyst SystemHydrogen SourceTypical ConditionsAdvantagesDisadvantages
10% Pd/C Ammonium FormateReflux in MeOHFast reaction rates, readily available catalyst.Potential for dehalogenation, even with CTH.[1]
Raney Nickel H₂ Gas50-100 psi H₂, RT to 50°CHigh chemoselectivity, low dehalogenation.[4]Pyrophoric, requires careful handling, activity can be variable.
PtO₂ (Adams') H₂ Gas50-100 psi H₂, RTGood selectivity, effective for a range of substrates.Higher cost compared to other catalysts.

Troubleshooting and Optimization

  • Incomplete Reaction: If the reaction stalls, consider increasing the catalyst loading, temperature, or hydrogen pressure. Ensure the catalyst is active; using a fresh batch is recommended.[17] Catalyst poisoning by impurities in the starting material or solvent can also be a cause.

  • Significant Dehalogenation: This is the most common side reaction. To minimize it, switch to a more selective catalyst like Raney Nickel.[4] Alternatively, with Pd/C, try milder conditions: lower temperature, lower catalyst loading, or switch to a transfer hydrogenation protocol.[14] The use of certain additives, such as sulfur-modified catalysts, can also inhibit dehalogenation.[18]

  • Formation of Byproducts: Intermediates like nitroso and hydroxylamine can sometimes dimerize to form azo or azoxy compounds.[5] Ensuring complete reduction by extending the reaction time or increasing the hydrogen source can mitigate this.

The following workflow can guide the selection of an appropriate catalytic system.

Catalyst Selection Workflow Start Start: Reduce 3-Bromo-5-methyl-4-nitroanisole Initial_Choice Initial Choice: Raney Nickel with H2 Start->Initial_Choice Check_Conversion Reaction Complete? Initial_Choice->Check_Conversion Run Reaction Check_Purity High Purity & Yield? Check_Conversion->Check_Purity Yes Optimize_RaneyNi Optimize Raney Ni Conditions: - Increase Temp/Pressure - Increase Catalyst Loading Check_Conversion->Optimize_RaneyNi No Check_Dehalogenation Dehalogenation Issue? Check_Purity->Check_Dehalogenation No Success Success: Isolate Product Check_Purity->Success Yes Optimize_RaneyNi->Check_Conversion Alternative_PdC Alternative: Pd/C with Ammonium Formate Alternative_PdC->Check_Conversion Alternative_PtO2 Alternative: PtO2 with H2 Alternative_PtO2->Check_Conversion Check_Dehalogenation->Alternative_PdC Yes Check_Dehalogenation->Alternative_PtO2 No Failure Consider Alternative Reduction Chemistry

Caption: Decision workflow for catalyst selection and optimization.

Conclusion

The chemoselective catalytic reduction of 3-Bromo-5-methyl-4-nitroanisole is a readily achievable transformation with careful consideration of the catalytic system and reaction conditions. While Pd/C offers high reactivity, its propensity for dehalogenation necessitates the use of milder transfer hydrogenation conditions. Raney Nickel and Platinum-based catalysts generally provide higher chemoselectivity for this class of substrates. The protocols and insights provided herein serve as a robust starting point for researchers and drug development professionals to successfully synthesize the valuable 5-Bromo-3-methyl-4-aminoanisole intermediate.

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  • Zhang, Z., et al. (2023). Decoupling Electron and Proton Transfer in Noncontact Catalytic Hydrogenation of Nitroaromatics. Angewandte Chemie International Edition, 62(40), e202308521. [Link]

  • Li, Y., et al. (2022). Nanocarbon-based catalysts for selective nitroaromatic hydrogenation: A mini review. Frontiers in Chemistry, 10, 981180. [Link]

  • Stolar, T., et al. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 23(12), 3232. [Link]

  • Hosseinzadeh, R., et al. (2012). Simple and Efficient Method for the Preparation of 5-Bromoisatins. Caspian Journal of Chemistry, 1(1), 67-71. [Link]

  • Zhang, J., et al. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Polycyclic Aromatic Compounds. [Link]

  • Polster, C. S., et al. (2017). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, 21(1), 70-77. [Link]

  • Taha, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 204. [Link]

  • Claver, C., et al. (2010). Dehalogenation and Hydrogenation of Aromatic Compounds Catalyzed by Nanoparticles Generated from Rhodium Bis(imino)pyridine Complexes. Organometallics, 29(19), 4211-4219. [Link]

  • Posada-Pérez, S., et al. (2016). Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity. Faraday Discussions, 188, 453-466. [Link]

  • Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Reddy, P. P., et al. (2007). An Improved Process for the Synthesis of 5-Bromo-3-(1-methylpiperidin-4-yl)-1H-indole: A Key Intermediate in the Synthesis of Naratriptan Hydrochloride. Organic Process Research & Development, 11(4), 700-703. [Link]

Sources

Application

demethylation of 3-Bromo-5-methyl-4-nitroanisole to phenol derivatives

Application Notes & Protocols Topic: Strategic Demethylation of 3-Bromo-5-methyl-4-nitroanisole to its Phenol Derivative Audience: Researchers, scientists, and drug development professionals. Introduction: Navigating the...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Strategic Demethylation of 3-Bromo-5-methyl-4-nitroanisole to its Phenol Derivative

Audience: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Demethylation of a Highly Functionalized Aryl Ether

The selective cleavage of aryl methyl ethers is a cornerstone transformation in organic synthesis, pivotal for unmasking phenol functionalities in complex molecules, natural products, and pharmaceutical intermediates. The substrate in focus, 3-Bromo-5-methyl-4-nitroanisole, presents a unique challenge due to its electronic landscape. The presence of a strongly electron-withdrawing nitro group and a halogen substituent significantly influences the reactivity of the aromatic ring and the methoxy group. This guide provides a comprehensive overview and a detailed, field-proven protocol for the efficient demethylation of this substrate, with a focus on the mechanistic rationale, safety considerations, and practical execution using boron tribromide (BBr₃), a superior reagent for this class of transformation.

Part 1: Mechanistic Rationale and Reagent Selection

The demethylation of aryl methyl ethers can be broadly achieved via three classical pathways: Brønsted acid-mediated, Lewis acid-mediated, or nucleophilic reagent-mediated cleavage.[1] For electron-deficient substrates like 3-Bromo-5-methyl-4-nitroanisole, harsh Brønsted acids such as HBr or HI at high temperatures can lead to side reactions and decomposition.[2][3] Therefore, a more nuanced approach is required.

Why Boron Tribromide (BBr₃)?

Boron tribromide stands out as a highly effective reagent for cleaving aryl methyl ethers, particularly those that are electron-deficient or sensitive to strong protonation.[2][4][5][6] Its efficacy stems from its potent Lewis acidity. The reaction mechanism does not rely on protonating the ether oxygen, which would be disfavored by the electron-withdrawing nitro group. Instead, the reaction proceeds through the formation of a Lewis acid-base adduct between the ether's oxygen and the boron center.[2][6]

The key steps are:

  • Adduct Formation: The Lewis basic ether oxygen attacks the strongly Lewis acidic BBr₃, forming an initial, reversible adduct.[2]

  • C-O Bond Cleavage: This adduct formation weakens the methyl C-O bond. A bromide ion, either from another BBr₃ molecule or dissociated from the adduct, then acts as a nucleophile, attacking the methyl group in an Sₙ2-like fashion.[7][8] This results in the formation of methyl bromide (CH₃Br) and an aryloxydibromoborane intermediate.

  • Hydrolysis: Upon aqueous workup, the aryloxydibromoborane intermediate is hydrolyzed to liberate the final phenol product, 3-Bromo-5-methyl-4-nitrophenol, along with boric acid and HBr.[2]

Recent density functional theory (DFT) calculations have further refined this mechanism, suggesting a pathway where one equivalent of BBr₃ can theoretically cleave up to three equivalents of an aryl methyl ether, although a 1:1 stoichiometry per methoxy group is common practice to ensure complete conversion.[9][10]

BBr3_Demethylation_Mechanism Figure 1: BBr3 Demethylation Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Products (Post-Workup) Anisole Ar-O-CH₃ Adduct Lewis Acid-Base Adduct [Ar-O(CH₃)-BBr₃] Anisole->Adduct + BBr₃ BBr3 BBr₃ BBr3->Adduct Intermediate Aryloxydibromoborane [Ar-O-BBr₂] Adduct->Intermediate - CH₃Br MeBr Methyl Bromide CH₃Br Adduct->MeBr Workup Aqueous Workup (H₂O) Intermediate->Workup Phenol Phenol Ar-OH Workup->Phenol Hydrolysis protocol_workflow Figure 2: Experimental Workflow start Start setup 1. Assemble dry glassware under N₂/Ar atmosphere start->setup dissolve 2. Dissolve substrate in anhydrous DCM setup->dissolve cool 3. Cool solution to -78 °C dissolve->cool add_bbr3 4. Add BBr₃ solution dropwise via syringe cool->add_bbr3 react 5. Allow to warm to RT Stir for 2-16 h add_bbr3->react monitor 6. Monitor reaction progress by TLC react->monitor monitor->react Incomplete quench 7. Cool to 0 °C Quench with anhydrous MeOH monitor->quench Complete concentrate 8. Concentrate in vacuo quench->concentrate workup 9. Redissolve in EtOAc Wash with H₂O and brine concentrate->workup dry 10. Dry organic layer (Na₂SO₄) and filter workup->dry purify 11. Concentrate and purify (Column Chromatography) dry->purify end End: Isolated Product purify->end

Sources

Method

Application Notes and Protocols for the Synthesis of Biaryl Compounds via Suzuki-Miyaura Coupling of 3-Bromo-5-methyl-4-nitroanisole with Boronic Acids

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Biaryl Scaffolds The biaryl motif is a cornerstone in modern medicinal chemistry and materials science, forming th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Biaryl Scaffolds

The biaryl motif is a cornerstone in modern medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1][2][3][4] The ability to efficiently construct these carbon-carbon bonds between aromatic rings is therefore of paramount importance.[5][6] The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a premier and versatile method for this purpose, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its boronic acid reagents.[5][6][7]

This guide provides an in-depth examination of the reaction mechanism and a detailed, field-proven protocol for the Suzuki-Miyaura coupling of 3-Bromo-5-methyl-4-nitroanisole with a variety of boronic acids. The presence of both an electron-withdrawing nitro group and sterically influencing methyl and methoxy groups on the aryl bromide substrate presents a nuanced case study for optimizing this powerful transformation. Understanding the interplay of these features is critical for researchers aiming to synthesize complex, functionalized biaryl compounds.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[8][9][10] The cycle is generally understood to consist of three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9][11]

1. Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide, in this case, 3-Bromo-5-methyl-4-nitroanisole, to a Pd(0) complex.[9][10] This is often the rate-determining step of the reaction.[8][9] The electron-withdrawing nitro group on the aromatic ring of our substrate is expected to activate the C-Br bond, making it more susceptible to insertion by the electron-rich Pd(0) catalyst.[12] This step results in the formation of a square planar Pd(II) intermediate.

2. Transmetalation: The next crucial step is transmetalation, where the organic group from the boronic acid is transferred to the palladium(II) complex.[10][13] This process requires the activation of the boronic acid by a base.[10][14] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then facilitates the transfer of the aryl group to the palladium center, displacing the halide. The exact mechanism of transmetalation can be complex and is a subject of ongoing research, but it is a critical step for bringing both coupling partners onto the palladium catalyst.[10][15]

3. Reductive Elimination: The final step is reductive elimination, where the two organic fragments (the anisole derivative and the aryl group from the boronic acid) are coupled together to form the desired biaryl product.[8][9][10] This process regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.[9][11] The reductive elimination is typically a concerted process and proceeds with retention of stereochemistry if applicable.[10]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X = 3-Bromo-5-methyl- 4-nitroanisole PdII_ArX Ar-Pd(II)L2-X OxAdd->PdII_ArX Transmetalation Transmetalation (Ar'-B(OH)2 / Base) PdII_ArX->Transmetalation Ar'-B(OH)2 PdII_ArAr Ar-Pd(II)L2-Ar' Transmetalation->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Regeneration of Catalyst Product Ar-Ar' RedElim->Product

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the Suzuki-Miyaura coupling of 3-Bromo-5-methyl-4-nitroanisole with various arylboronic acids.

Materials and Reagents
  • Substrate: 3-Bromo-5-methyl-4-nitroanisole

  • Coupling Partner: Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, 3-fluorophenylboronic acid)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand (e.g., SPhos, XPhos).[16]

  • Base: Potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).

  • Solvent: A mixture of an organic solvent and water is typically used, for example, 1,4-dioxane/water, toluene/water, or DMF/water.

  • Inert Gas: Nitrogen or Argon.

Reaction Setup and Procedure

The following protocol is a general guideline and may require optimization for specific boronic acids.

Experimental_Workflow start Start reagents Combine Reactants: - 3-Bromo-5-methyl-4-nitroanisole - Boronic Acid - Base start->reagents solvent Add Solvent System (e.g., Dioxane/Water) reagents->solvent degas Degas the Mixture (e.g., N2 bubbling for 15-20 min) solvent->degas catalyst Add Palladium Catalyst under Inert Atmosphere degas->catalyst reaction Heat the Reaction Mixture (e.g., 80-100 °C) catalyst->reaction monitoring Monitor Reaction Progress (TLC, GC-MS, or LC-MS) reaction->monitoring workup Aqueous Workup: - Quench with water - Extract with organic solvent monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification characterization Characterization of Product (NMR, MS) purification->characterization end End characterization->end

Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Protocol:

  • Reaction Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Bromo-5-methyl-4-nitroanisole (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

  • Solvent Addition: Add the chosen solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask.

  • Degassing: Seal the flask with a septum and degas the reaction mixture by bubbling a gentle stream of nitrogen or argon through the solution for 15-20 minutes. This step is crucial to remove dissolved oxygen which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (0.01-0.05 eq). If using a solid catalyst, it can be added quickly.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

  • Characterization: The structure and purity of the final biaryl product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Table of Reaction Parameters

The optimal reaction conditions can vary depending on the specific boronic acid used. The following table provides a starting point for optimization.

Boronic Acid PartnerCatalyst (mol%)Base (equivalents)Solvent SystemTemperature (°C)Typical Reaction Time (h)
Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/Ethanol/Water (4:1:1)9012
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)K₃PO₄ (2.5)1,4-Dioxane/Water (4:1)1008
3-Fluorophenylboronic acidPd(OAc)₂ (2) + SPhos (4)Cs₂CO₃ (2)Toluene/Water (5:1)8016
2-Thiopheneboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (3)DMF/Water (3:1)10024

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the amount of boronic acid (up to 2.0 eq) or the base. Screening different palladium catalysts and ligands can also significantly improve the outcome.[16] The choice of solvent is also critical, and a more polar aprotic solvent like DMF might be beneficial for less reactive boronic acids.

  • Decomposition of Boronic Acid: Protodeborylation (cleavage of the C-B bond) can be a significant side reaction. Using a less aqueous solvent system or a milder base like potassium fluoride (KF) can sometimes mitigate this issue.

  • Homocoupling of Boronic Acid: The formation of biaryl products from the boronic acid coupling with itself can occur. This is often minimized by slow addition of the boronic acid or by using a more active catalyst that favors the cross-coupling pathway.

  • Steric Hindrance: If the boronic acid is sterically hindered, a more active catalyst system with bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) is often required.[17] Higher reaction temperatures and longer reaction times may also be necessary.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a robust and highly effective method for the synthesis of biaryl compounds from 3-Bromo-5-methyl-4-nitroanisole. A thorough understanding of the reaction mechanism, careful selection of the catalyst, base, and solvent, and meticulous experimental technique are key to achieving high yields and purity. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers to successfully employ this powerful transformation in their synthetic endeavors, ultimately accelerating the discovery and development of new chemical entities.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Retrieved from [Link]

  • Merits of the Suzuki Coupling Reaction - BYJU'S. Retrieved from [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed. Science, 352(6283), 329-332. Retrieved from [Link]

  • Shaikh, R. A., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Monatshefte für Chemie-Chemical Monthly, 153(1), 75-87. Retrieved from [Link]

  • A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts - Organic Chemistry Research. (2024, June 15). Retrieved from [Link]

  • Suzuki reaction - Wikipedia. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116-2119. Retrieved from [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The origins of selectivity in the Suzuki–Miyaura reaction. Chemical Society Reviews, 43(1), 412-443. Retrieved from [Link]

  • Xu, G., et al. (2014). Efficient Syntheses of Korupensamines A, B and Michellamine B by Asymmetric Suzuki–Miyaura Coupling Reactions. Journal of the American Chemical Society, 136(2), 570-573. Retrieved from [Link]

  • Synthesis of labeled biaryls via Suzuki–Miyaura coupling reactions from... - ResearchGate. Retrieved from [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. (2024, March 22). Retrieved from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). Retrieved from [Link]

  • The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions - Semantic Scholar. (2017, January 23). Retrieved from [Link]

  • Al-Masum, M., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Molecules, 22(12), 2213. Retrieved from [Link]

  • Fleckenstein, C. A., & Plenio, H. (2008). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 10(5), 563-570. Retrieved from [Link]

  • Copper-catalyzed Ligand-Free Suzuki–Miyaura Coupling Reaction of Aryl Halides with Arylboronic Acid - Journal of Medicinal and Chemical Sciences. Retrieved from [Link]

  • The Suzuki Reaction - Chem 115 Myers. Retrieved from [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. (2019, February 26). Retrieved from [Link]

  • Sharma, D., et al. (2022). Expanding chemical space by para-C−H arylation of arenes. Nature Communications, 13(1), 3967. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Topics in current chemistry, 289, 1-38. Retrieved from [Link]

  • The Suzuki–Miyaura Coupling of Nitroarenes. (2017, October 18). Retrieved from [Link]

  • Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free - RSC Publishing - The Royal Society of Chemistry. (2020, December 10). Retrieved from [Link]

  • Biaryl Synthesis Definition - Organic Chemistry Key Term - Fiveable. Retrieved from [Link]

  • So, C. M., et al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, 74(10), 3890-3893. Retrieved from [Link]

  • How resistant are Suzuki couplings to nitro groups? : r/chemhelp - Reddit. (2019, December 8). Retrieved from [Link]

  • Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water - SciSpace. Retrieved from [Link]

  • Late-Stage Sequential Functionalization of Arenes and Drug Molecules: A Facile Access to Biaryls and Azahelicenes - ChemRxiv. Retrieved from [Link]

  • The Suzuki-Miyaura Coupling of Nitroarenes - Organic Chemistry Portal. Retrieved from [Link]

  • Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System - MDPI. (2015, January 12). Retrieved from [Link]

  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION - ResearchGate. Retrieved from [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. - ResearchGate. (2025, August 7). Retrieved from [Link]

  • Examples of biaryl structure applications | Download Scientific Diagram - ResearchGate. Retrieved from [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. (2014, February 6). Retrieved from [Link]

  • Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - PMC. (2019, September 27). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-Bromo-5-methyl-4-nitroanisole

[1][2] Executive Summary & Molecule Profile[1] Target Molecule: 3-Bromo-5-methyl-4-nitroanisole CAS Registry Number: 123018-27-9 (or analog depending on specific isomer registry) Primary Impurity: Unreacted 3-Bromo-5-met...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Molecule Profile[1]

Target Molecule: 3-Bromo-5-methyl-4-nitroanisole CAS Registry Number: 123018-27-9 (or analog depending on specific isomer registry) Primary Impurity: Unreacted 3-Bromo-5-methylanisole (from nitration route)[1][2]

Achieving pharmaceutical-grade purity (>98%) for 3-Bromo-5-methyl-4-nitroanisole is frequently complicated by the presence of unreacted starting material.[1][2] Because both the product and the starting material are neutral, lipophilic aromatic ethers, they do not separate via simple acid-base extraction.[2]

This guide addresses the specific challenge of separating the non-polar starting material (SM) from the moderately polar nitro-product .

Physicochemical Contrast Table
FeatureStarting Material (3-Bromo-5-methylanisole)Product (3-Bromo-5-methyl-4-nitroanisole)
Polarity Low (Lipophilic)Moderate (Nitro group dipole)
State (RT) Liquid or Low-Melting SolidSolid (Crystalline)
TLC Behavior High R_f (Travels near solvent front)Lower R_f (Retained by silica)
Solubility Soluble in Hexanes, PentaneSoluble in DCM, EtOAc, Hot EtOH

Diagnostic & Troubleshooting (Q&A)

Q1: My crude product is a dark, sticky oil that refuses to crystallize. What is happening?

Diagnosis: This is the classic signature of eutectic suppression caused by unreacted starting material.[2] Explanation: 3-Bromo-5-methylanisole (SM) is likely a liquid or low-melting solid.[1][2] Even 5-10% contamination can depress the melting point of your nitro-product, preventing crystal lattice formation.[1][2] Immediate Action: Do not attempt further recrystallization yet. You must enrich the purity to >90% using flash chromatography or a trituration wash (see Protocol A) before crystallization will be effective.[2]

Q2: TLC shows two spots close together. Which one is my product?

Analysis:

  • Spot A (Higher R_f, ~0.7-0.8 in 9:1 Hex/EtOAc): This is the unreacted Starting Material . The lack of a nitro group makes it interact less with the silica.[2]

  • Spot B (Lower R_f, ~0.4-0.5 in 9:1 Hex/EtOAc): This is your Target Nitro-Product .[1][2] The nitro group interacts more strongly with the stationary phase.[2] Verification: Under UV light (254 nm), the nitro compound often appears as a "duller" or "velvet" purple quenching spot compared to the bright fluorescence of the unnitrated anisole.[2]

Q3: Can I use an acid/base wash to clean this?

Answer: Generally, No .[1][2]

  • Why: Both the anisole SM and the nitroanisole product are neutral ethers.[2] Neither will form a salt with HCl or NaOH.[1][2]

  • Exception: If you synthesized this via O-methylation of a nitrophenol precursor, then an alkaline wash (1M NaOH) will remove the unreacted phenol.[1][2]

Decision Tree: Selecting the Purification Protocol

Use the following logic flow to determine the most efficient purification method for your specific crude mixture.

PurificationLogic Start Analyze Crude Purity (TLC/NMR) CheckType Identify Impurity Type Start->CheckType IsPhenol Acidic Impurity? (Phenol Precursor) CheckType->IsPhenol Methylation Route IsAnisole Neutral Impurity? (Unreacted Anisole) CheckType->IsAnisole Nitration Route ActionWash Protocol C: Alkaline Extraction IsPhenol->ActionWash CheckState Physical State? IsAnisole->CheckState Solid Solid / Crystalline CheckState->Solid High Purity (>85%) Oil Oily / Sticky CheckState->Oil Low Purity (<85%) ActionRecrys Protocol B: Recrystallization (EtOH) Solid->ActionRecrys ActionTrit Protocol A: Trituration / Column Oil->ActionTrit

Caption: Decision matrix for selecting purification method based on impurity type and physical state.

Detailed Experimental Protocols

Protocol A: Trituration & Flash Chromatography (For Oily Crudes)

Use this when the starting material prevents crystallization.[2]

The Principle: The starting material (anisole) is highly soluble in non-polar alkanes (Pentane/Hexane), whereas the nitro-product is significantly less soluble.[2]

Step-by-Step:

  • Cold Trituration (The "Crash" Method):

    • Dissolve the crude oil in a minimum amount of Dichloromethane (DCM).[2]

    • Add 10 volumes of cold Pentane or Hexane while stirring vigorously.

    • Cool the flask in an ice bath (0°C) for 30 minutes.

    • Observation: The nitro-product should precipitate as a solid or a thick gum, while the unreacted anisole remains dissolved in the supernatant.[2]

    • Decant the solvent.[1][2] Repeat if necessary.

  • Flash Chromatography (If Trituration Fails):

    • Stationary Phase: Silica Gel (230-400 mesh).[1][2]

    • Mobile Phase: Gradient of Hexanes:Ethyl Acetate.[1][2]

      • Start: 100% Hexanes (Elutes unreacted anisole).[1][2]

      • Ramp: 95:5 Hexanes:EtOAc.[1][2]

      • Finish: 90:10 Hexanes:EtOAc (Elutes nitro-product).[1][2]

    • Loading: Dry load on silica is recommended to prevent band broadening.[1][2]

Protocol B: Recrystallization (For Solid Crudes)

Use this for polishing material that is already >85% pure.[1][2]

The Principle: Exploits the steep solubility curve of nitro-aromatics in alcohols.[2]

Step-by-Step:

  • Place the crude solid in an Erlenmeyer flask.

  • Add Ethanol (95%) or Methanol .[1][2]

  • Heat to reflux until fully dissolved.

    • Note: If a small amount of dark oil remains insoluble at reflux, decant the hot clear solution to a clean flask (this oil is often polymeric waste).[2]

  • Allow to cool slowly to room temperature, then to 4°C.

  • Critical Step: If oiling out occurs (droplets instead of crystals), reheat and add a small amount of seed crystal or scratch the glass.

  • Filter the pale yellow needles and wash with cold ethanol.[1][2]

Protocol C: Alkaline Wash (Only for Methylation Route)

Use this ONLY if your starting material was 3-bromo-5-methyl-4-nitrophenol.[1][2]

Step-by-Step:

  • Dissolve crude reaction mixture in Ethyl Acetate or DCM.[1][2]

  • Wash 2x with 1M NaOH or 10% K2CO3 .[1][2]

    • Mechanism:[3][4][5][6][7][8] The base deprotonates the unreacted phenol (pKa ~7-8 due to nitro group), moving it into the aqueous layer as a phenoxide salt.[2]

  • Wash 1x with Brine.[1][2]

  • Dry organic layer over MgSO4 and concentrate.[1][2]

Workflow Visualization: The "Gold Standard" Column[2]

This diagram illustrates the separation efficiency you should expect during chromatography.

ColumnChromatography cluster_column Silica Column Gradient Fraction1 Fraction 1-5 (100% Hexane) Impurity Unreacted Anisole (Elutes First) Fraction1->Impurity High Rf Fraction2 Fraction 6-15 (95:5 Hex:EtOAc) Fraction2->Impurity Tail end Product Target Nitro-Product (Elutes Second) Fraction2->Product Onset Fraction3 Fraction 16-25 (90:10 Hex:EtOAc) Fraction3->Product Main Peak

Caption: Elution profile on silica gel. The non-polar starting material elutes in pure hexanes; the nitro product requires slight polarity (EtOAc) to elute.[2]

References

  • Nitration of Activated Aromatics

    • Olah, G. A., Malhotra, R., & Narang, S. C.[2] (1989).[1][2] Nitration: Methods and Mechanisms.[1][2][5][9] VCH Publishers.[1][2] (General reference for electrophilic aromatic substitution mechanisms and impurity profiles).

  • Purification of Nitroanisoles

    • Vogel, A. I.[2] (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2] (Standard protocols for recrystallization of nitro-compounds from ethanol).

  • Synthesis of Bromo-Nitroanisole Analogs

    • Org.[1][2][10][11][12] Synth. 1921, 1, 3.[1][2][7][8] Preparation of 3-bromo-4-acetaminotoluene (Analogous substitution patterns and solubility logic).

  • Chromatographic Separation Principles

    • Still, W. C., Kahn, M., & Mitra, A.[1][2] (1978).[1][2] Rapid chromatographic technique for preparative separations with moderate resolution.[1][2] Journal of Organic Chemistry, 43(14), 2923–2925.[1][2] (The foundational text for the flash chromatography protocols described above). [1][2]

Sources

Reference Data & Comparative Studies

Validation

Comparative Spectroscopic Analysis of 3-Bromo-5-methyl-4-nitroanisole: A Guide to Structural Elucidation

In the landscape of pharmaceutical research and drug development, the unambiguous structural determination of novel and existing chemical entities is paramount. This guide provides an in-depth analysis of 3-Bromo-5-methy...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural determination of novel and existing chemical entities is paramount. This guide provides an in-depth analysis of 3-Bromo-5-methyl-4-nitroanisole, a substituted aromatic compound, utilizing ¹H Nuclear Magnetic Resonance (NMR) spectroscopy as the primary analytical tool. We will explore the nuances of its ¹H NMR spectrum, offering a rationale for experimental choices and a detailed interpretation of the spectral data. Furthermore, this guide will objectively compare the insights derived from ¹H NMR with those obtained from complementary analytical techniques, namely ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This comparative approach is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the synergistic power of these techniques in modern chemical analysis.

The Central Role of ¹H NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful and widely used techniques for elucidating the molecular structure of organic compounds.[1] Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms within a molecule makes it an indispensable tool in organic chemistry.[1] For a molecule such as 3-Bromo-5-methyl-4-nitroanisole, ¹H NMR offers a rapid and non-destructive method to confirm its identity and purity.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

The quality of an NMR spectrum is critically dependent on the experimental setup. The following protocol outlines the key steps for obtaining a high-resolution ¹H NMR spectrum of 3-Bromo-5-methyl-4-nitroanisole.

1. Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound due to its excellent dissolving power for a wide range of organic molecules and its single, well-characterized residual solvent peak. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[2][3]
  • Concentration: A concentration of 5-10 mg of the analyte in 0.5-0.7 mL of deuterated solvent is typically sufficient for a standard ¹H NMR experiment.

2. NMR Spectrometer Setup:

  • Field Strength: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and simplify spectral interpretation.
  • Acquisition Parameters:
  • Pulse Sequence: A standard single-pulse experiment is adequate.
  • Number of Scans: 8 to 16 scans are generally sufficient to obtain a good signal-to-noise ratio.
  • Relaxation Delay: A delay of 1-2 seconds between scans ensures that all protons have fully relaxed, leading to accurate integration.

3. Data Processing:

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum.
  • Phasing and Baseline Correction: These adjustments are crucial for accurate integration and peak identification.
  • Referencing: The chemical shift scale is calibrated using the residual solvent peak (CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.
Interpreting the ¹H NMR Spectrum of 3-Bromo-5-methyl-4-nitroanisole

The structure of 3-Bromo-5-methyl-4-nitroanisole dictates a specific pattern in its ¹H NMR spectrum. The key features to analyze are the chemical shift (δ), integration, and multiplicity (splitting pattern) of each signal.

Proton Assignment Expected Chemical Shift (ppm) Integration Multiplicity Rationale
Aromatic Proton (H-2)~7.5 - 8.01HSinglet (s)This proton is ortho to the electron-withdrawing nitro group and meta to the methoxy group, leading to a downfield shift. It has no adjacent protons to couple with.
Aromatic Proton (H-6)~6.8 - 7.21HSinglet (s)This proton is ortho to the electron-donating methoxy group and meta to the nitro and bromo groups, resulting in a more upfield shift compared to H-2. It also lacks adjacent protons for coupling.
Methoxy Protons (-OCH₃)~3.93HSinglet (s)The protons of the methoxy group are equivalent and not coupled to any other protons, hence they appear as a singlet. Their chemical shift is characteristic of methoxy groups attached to an aromatic ring.
Methyl Protons (-CH₃)~2.43HSinglet (s)The protons of the methyl group are also equivalent and do not exhibit coupling, appearing as a singlet. The electron-withdrawing nature of the adjacent nitro group will cause a slight downfield shift compared to a standard aromatic methyl group.

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Caption: Molecular structure of 3-Bromo-5-methyl-4-nitroanisole with proton numbering.

A Comparative Analysis: Beyond ¹H NMR

While ¹H NMR is a cornerstone of structural analysis, a comprehensive understanding often requires a multi-technique approach. Here, we compare the information gleaned from ¹H NMR with that from ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

¹³C NMR Spectroscopy: A Look at the Carbon Skeleton

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.[4] Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.[4]

Technique Information Provided Advantages Limitations
¹H NMR Proton environment, connectivity (through coupling), and stoichiometry (through integration).High sensitivity, rapid acquisition.Can have overlapping signals in complex molecules.
¹³C NMR Number of unique carbons, chemical environment of carbons (functional groups).[4]Wide chemical shift range reduces signal overlap.Lower sensitivity, longer acquisition times, integration is not straightforward.[4]

For 3-Bromo-5-methyl-4-nitroanisole, we would expect to see seven distinct signals in the ¹³C NMR spectrum, corresponding to the six aromatic carbons and the two methyl carbons. The chemical shifts of the aromatic carbons are influenced by the substituents, with carbons attached to electronegative atoms (O, Br, N) appearing further downfield.[4][5]

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique that provides information about the molecular weight and fragmentation pattern of a compound.[1]

Technique Information Provided Advantages Limitations
¹H NMR Detailed structural information about the arrangement of atoms.Non-destructive.Does not directly provide molecular weight.
MS Precise molecular weight, isotopic distribution, and fragmentation patterns that can infer structural motifs.[1]High sensitivity, can be coupled with chromatographic techniques for mixture analysis.[6][7][8]Isomers can be difficult to distinguish without fragmentation analysis.

In the mass spectrum of 3-Bromo-5-methyl-4-nitroanisole, the molecular ion peak would show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), providing definitive evidence for the presence of a single bromine atom.[9]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[1]

Technique Information Provided Advantages Limitations
¹H NMR Provides a complete picture of the proton framework.High resolution and detailed structural information.Not ideal for identifying all functional groups directly.
IR Spectroscopy Presence or absence of specific functional groups (e.g., C=O, O-H, N-O).[1]Fast and simple to perform.Provides limited information on the overall molecular structure.

The IR spectrum of 3-Bromo-5-methyl-4-nitroanisole would exhibit characteristic absorption bands for the nitro group (NO₂) asymmetric and symmetric stretching vibrations, typically around 1530-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.[10] Aromatic C-H and C=C stretching vibrations would also be present.[11]

Integrated Analytical Workflow for Comprehensive Structural Elucidation

For unambiguous structure confirmation, especially in a regulatory or drug development setting, an integrated analytical approach is essential.

Analytical_Workflow cluster_0 Initial Analysis cluster_1 Detailed Structural Analysis cluster_2 Structure Confirmation Sample Sample IR IR Sample->IR Functional Groups MS MS Sample->MS Molecular Weight 1H_NMR 1H_NMR 13C_NMR 13C_NMR 1H_NMR->13C_NMR Carbon Skeleton Final_Structure Final_Structure 13C_NMR->Final_Structure Complete Elucidation

Caption: An integrated workflow for the structural elucidation of organic compounds.

This workflow demonstrates how the complementary nature of these techniques leads to a robust and confident structural assignment.

Conclusion

The analysis of 3-Bromo-5-methyl-4-nitroanisole by ¹H NMR spectroscopy provides a wealth of structural information. However, when integrated with data from ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, a more complete and validated molecular picture emerges. This comparative guide underscores the importance of a multi-technique approach in modern chemical analysis, ensuring the accuracy and reliability of structural assignments in research and development.

References
  • Hutton, H. M., & Schaefer, T. (1965). SOLVENT DEPENDENCE OF CHEMICAL SHIFT AND COUPLING CONSTANTS IN p-NITROANISOLE. Canadian Journal of Chemistry, 43(11), 3116-3118. [Link]

  • Canadian Science Publishing. (1965). SOLVENT DEPENDENCE OF CHEMICAL SHIFT AND COUPLING CONSTANTS IN p-NITROANISOLE. Canadian Journal of Chemistry. [Link]

  • Huynh, H. T., et al. (2021). Extended characterization of petroleum aromatics using off-line LC-GC-MS. PeerJ Analytical Chemistry. [Link]

  • Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews: Journal of Chemistry. [Link]

  • Al-Naiema, I. M., & Al-Allaf, T. A. (2018). Comparison of Different Sampling Techniques for the Identification of Aromatic Hydrocarbons from Fire Effluents. American Journal of Analytical Chemistry. [Link]

  • Gitari, M. W., & Nomngongo, P. N. (2017). Alternative method for qualitative analysis of specific non-volatile organic compounds present in South African water systems. Water SA. [Link]

  • PubChem. 4-Bromo-3-nitroanisole | C7H6BrNO3. [Link]

  • Kross, R. D., & Fassel, V. A. (1957). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society. [Link]

  • Stothers, J. B., & Lauterbur, P. C. (1966). VIII. 13C SPECTRA OF SOME SUBSTITUTED ANISOLES. Canadian Journal of Chemistry, 44(23), 2855-2860. [Link]

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. [Link]

  • KPU Pressbooks. 6.8 ¹³C NMR Spectroscopy. Organic Chemistry I. [Link]

  • University of Colorado Boulder. Spin-spin splitting and coupling - Coupling in 1H NMR. Organic Chemistry at CU Boulder. [Link]

  • Chem Help ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups [Video]. YouTube. [Link]

  • Canvas. (2023, December 3). Bromo pattern in Mass Spectrometry [Video]. YouTube. [Link]

  • Singh, R. P., et al. (2024). COMPUTATIONAL, EXPERIMENTAL SPECTRAL ANALYSIS AND STRUCTURAL PARAMETERS OF 4, 5-DIMETHYL-2- NITRO ANILINE. International Journal of Pharmaceutical Sciences and Research. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-5-methyl-4-nitroanisole

As laboratory professionals dedicated to innovation, our work inherently involves the responsible management of chemical reagents from acquisition to disposal. The handling of specialized aromatic compounds, such as 3-Br...

Author: BenchChem Technical Support Team. Date: February 2026

As laboratory professionals dedicated to innovation, our work inherently involves the responsible management of chemical reagents from acquisition to disposal. The handling of specialized aromatic compounds, such as 3-Bromo-5-methyl-4-nitroanisole, demands a rigorous and scientifically grounded approach to waste management. This guide provides a comprehensive framework for its proper disposal, rooted in an understanding of its chemical characteristics and the regulatory landscape governing hazardous waste. Our objective is to ensure the safety of personnel, protect the environment, and maintain institutional compliance.

Disclaimer: A specific Safety Data Sheet (SDS) for 3-Bromo-5-methyl-4-nitroanisole was not available. The following guidance is based on the hazard profiles of structurally similar halogenated nitroaromatic compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal contractor to ensure full compliance with all local, state, and federal regulations.

Hazard Profile and Risk Assessment: Understanding the "Why"

3-Bromo-5-methyl-4-nitroanisole belongs to the class of halogenated nitroaromatic compounds. This classification is critical as it dictates the necessary handling precautions and the ultimate disposal pathway. The presence of a bromine atom (a halogen) and a nitro group on an aromatic ring imparts specific toxicological and environmental hazards.

The primary risks associated with this class of compounds are skin and eye irritation, with potential for acute toxicity if ingested.[1][2][3] The environmental persistence and potential toxicity to aquatic life of similar compounds necessitate that this chemical must not enter the sanitary sewer system.[4]

To illustrate the potential hazards, the following table summarizes the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications for related compounds. This data underscores the need for cautious handling and disposal.

CompoundCAS NumberGHS Hazard Statements
3-Bromo-5-nitroanisole16618-67-0Causes skin irritation (H315), Causes serious eye irritation (H319).[1]
2-Bromo-5-nitroanisole77337-82-7Causes skin irritation (H315), Causes serious eye irritation (H319).[2]
4-Bromo-3-nitroanisole5344-78-5Causes skin irritation (H315), Causes serious eye irritation (H319).[3]
1-Chloro-4-nitrobenzene100-00-5Toxic if swallowed, in contact with skin or if inhaled (H301 + H311 + H331); Suspected of causing genetic defects (H341); Suspected of causing cancer (H351); May cause damage to organs through prolonged or repeated exposure (H373); Toxic to aquatic life with long lasting effects (H411).[5]

Pre-Disposal Operations: Safe In-Lab Handling and Segregation

Proper disposal begins the moment the chemical is deemed waste. Adherence to correct in-lab procedures is the foundation of a safe and compliant waste management system.

Step 1: Personal Protective Equipment (PPE)

Based on the hazard profile, appropriate PPE must be worn at all times when handling waste 3-Bromo-5-methyl-4-nitroanisole. This includes:

  • Eye Protection: Safety glasses with side-shields or chemical splash goggles are mandatory to prevent eye contact.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of as contaminated solid waste after handling.

  • Protective Clothing: A standard laboratory coat should be worn to protect street clothing and skin.[6]

Step 2: Critical Waste Segregation

This is the most crucial step in the pre-disposal process. 3-Bromo-5-methyl-4-nitroanisole is a halogenated organic compound .

  • Isolate Halogenated Waste: This waste must be collected in a dedicated waste container labeled "Halogenated Organic Waste."[6]

  • Avoid Mixing: Do not mix this waste with non-halogenated organic solvents, aqueous waste, or any other incompatible chemical waste streams.[5][7]

Causality Explained: The reason for this strict segregation lies in the final disposal method. Halogenated compounds, when incinerated, produce acidic gases (like hydrogen bromide). Hazardous waste incinerators are equipped with specialized "scrubbers" to neutralize these corrosive gases. Mixing halogenated and non-halogenated waste streams unnecessarily contaminates the entire volume, forcing a more complex and costly disposal process for the non-halogenated portion.[5]

Step 3: Waste Container Selection and Labeling
  • Container: Use a chemically compatible container in good condition with a secure, vapor-tight lid.

  • Labeling: The container must be labeled immediately upon the first addition of waste. The label must include:

    • The words "Hazardous Waste" [5]

    • The full chemical name: "3-Bromo-5-methyl-4-nitroanisole" [5]

    • The appropriate Hazard Pictograms (e.g., exclamation mark for irritant)[5]

    • The Accumulation Start Date (the date the first drop of waste enters the container)

Operational Disposal Workflow

The following workflow outlines the procedural steps from waste accumulation to final disposal. This process ensures regulatory compliance and a clear chain of custody.

DisposalWorkflow cluster_lab In-Laboratory Operations cluster_ehs EHS & Contractor Operations A Waste Generation (3-Bromo-5-methyl-4-nitroanisole) B Segregate into 'Halogenated Organic Waste' Container A->B C Label Container Correctly ('Hazardous Waste', Name, Date, Hazards) B->C D Store in Designated Satellite Accumulation Area (SAA) C->D E Container Full or Disposal Needed? D->E E->D No F Contact Institutional EHS Department E->F Yes G EHS Schedules Pickup with Licensed Hazardous Waste Contractor F->G H Waste Manifest is Generated and Signed G->H I Transport to Permitted TSDF* H->I J Final Disposal: High-Temperature Incineration I->J K Certificate of Destruction Received by Institution J->K caption *TSDF: Treatment, Storage, and Disposal Facility

Caption: Disposal workflow for 3-Bromo-5-methyl-4-nitroanisole.

Approved Disposal Methodology: High-Temperature Incineration

The standard and most environmentally sound method for the final disposal of halogenated nitroaromatic compounds is high-temperature incineration.[5] Landfill disposal is not a responsible option due to the potential for soil and groundwater contamination.

  • Process: The waste is injected into a specialized hazardous waste incinerator operating at temperatures typically exceeding 1,800°F (980°C). This thermal process effectively destroys the organic molecule, converting it into less harmful substances like carbon dioxide, water, and inorganic acids (e.g., hydrogen bromide from the bromine atom).[5]

  • Emission Control: The incinerator is legally required to have sophisticated air pollution control systems. These systems include scrubbers that neutralize the acidic gases generated during combustion, preventing their release into the atmosphere.[5]

Regulatory Framework

In the United States, the disposal of this chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9] Due to its chemical nature as a halogenated organic compound, 3-Bromo-5-methyl-4-nitroanisole waste would be classified as hazardous.[10][11] Your institution's EHS department is the primary resource for navigating these specific regulations and ensuring your laboratory remains in full compliance.[8]

Spill and Emergency Procedures

In the event of a spill, the immediate priority is to ensure personnel safety and prevent the spread of contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: Although not highly flammable, removing ignition sources is a good general practice.

  • Ventilate: Work in a well-ventilated area or a chemical fume hood.

  • Containment: For small spills, contain the material with an inert absorbent (e.g., sand, vermiculite). Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Cleanup: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a designated hazardous waste container.[2]

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the incident to your laboratory supervisor and EHS department according to institutional policy.

By adhering to these scientifically sound and procedurally robust guidelines, researchers can ensure that the disposal of 3-Bromo-5-methyl-4-nitroanisole is conducted with the highest regard for safety, environmental stewardship, and regulatory compliance.

References

  • S D Fine-Chem Limited. (n.d.). 3-bromoanisole Safety Data Sheet. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • ChemDmart. (n.d.). Safety data sheet for 3-Bromoanisole. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 10). Safety Data Sheet for 2-Bromo-5-nitroanisole. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Incompatible Chemicals. Retrieved from [Link]

  • University of Nebraska-Lincoln. (n.d.). Examples of Incompatible Chemicals. Retrieved from [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. The National Academies Press. Retrieved from [Link]

  • Fisher Scientific. (2023, September 22). Safety Data Sheet for 2-Bromoanisole. Retrieved from [Link]

  • Utah State University. (n.d.). Incompatible Chemicals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2003, July 30). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. Retrieved from [Link]

  • University of Essex. (n.d.). Laboratory Waste Disposal Handbook. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Gases, vapors, fumes, dusts, and mists. Retrieved from [Link]

  • Fisher Scientific. (2023, September 29). Safety Data Sheet for 2-Bromo-5-nitroanisole. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • The University of Maryland, Baltimore. (n.d.). Chemical Substance Incompatibilities. Retrieved from [Link]

  • Dan The Lab Safety Man. (n.d.). Chemical Incompatibility Chart. Retrieved from [Link]

  • PubMed. (2000, August 18). Chemotaxis and biodegradation of 3-methyl- 4-nitrophenol by Ralstonia sp. SJ98. Retrieved from [Link]

  • Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1987, May 20). RCRA Online Letter. Retrieved from [Link]

  • Department of Energy & Environment. (n.d.). RCRA C Hazardous Waste. Retrieved from [Link]

  • ALS Global. (2023, July 21). Waste Characterization Regulations: A Guide to Compliance with the RCRA. Retrieved from [Link]

  • Frontiers. (2016, May 24). Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. Retrieved from [Link]

  • ResearchGate. (2011). Degradation process of 2-bromo-2-nitro-1,3-propanediol (bronopol). Retrieved from [Link]

  • MDPI. (2022, September 16). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. Retrieved from [Link]

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Handling

A Comprehensive Guide to the Safe Handling of 3-Bromo-5-methyl-4-nitroanisole

For Researchers, Scientists, and Drug Development Professionals As a senior application scientist, this guide provides essential, immediate safety and logistical information for the handling and disposal of 3-Bromo-5-met...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a senior application scientist, this guide provides essential, immediate safety and logistical information for the handling and disposal of 3-Bromo-5-methyl-4-nitroanisole. The following procedures are based on established safety protocols for structurally similar halogenated nitroaromatic compounds and are designed to ensure the safe management of this chemical in a laboratory setting.

The Critical Importance of Proactive Safety Measures

Halogenated nitroaromatic compounds, such as 3-Bromo-5-methyl-4-nitroanisole, are potent molecules essential for various research and development applications. However, their chemical reactivity necessitates a rigorous and informed approach to safety. Exposure to this class of compounds can lead to skin and eye irritation, and they are often harmful if ingested.[1][2][3][4] Some related compounds are also suspected carcinogens.[5] Therefore, adherence to strict safety protocols is not merely a recommendation but a prerequisite for safe and effective research.

This guide is structured to provide a comprehensive framework for the safe handling of 3-Bromo-5-methyl-4-nitroanisole, from initial preparation to final disposal.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure your safety. The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6] A full-face shield should be worn when there is a significant risk of splashing.[6][7]Protects against accidental splashes and airborne particles of the compound, which can cause serious eye irritation.[3][4]
Skin Protection Chemical-impermeable gloves, such as nitrile rubber, inspected for integrity before each use.[6] A fully buttoned lab coat is the minimum requirement, with chemical-resistant clothing recommended for larger quantities or higher-risk procedures.[6][8]Prevents skin contact, which can cause irritation.[2][3][4] Nitrile gloves offer good resistance to many halogenated solvents.[8]
Respiratory Protection A NIOSH-approved respirator is required when dusts are generated. For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is advised. In situations where exposure limits may be exceeded, a full-face respirator with appropriate cartridges should be used.[6]Minimizes the risk of inhaling airborne particles of the compound, which can be harmful.

Operational Plan: A Step-by-Step Approach to Safe Handling

A systematic and meticulous approach to handling 3-Bromo-5-methyl-4-nitroanisole is crucial for minimizing risks.

Preparation: Setting the Stage for Safety
  • Work Area Designation : All work with 3-Bromo-5-methyl-4-nitroanisole should be conducted in a designated area, such as a certified chemical fume hood, to ensure adequate ventilation and containment.[6][8][9]

  • Emergency Equipment Check : Before commencing any work, verify that a safety shower and an eyewash station are readily accessible and in good working order.[6]

  • Gather all Materials : Ensure all necessary equipment and reagents are within the designated work area to avoid unnecessary movement and potential for spills.

Handling: Precision and Caution in Every Step
  • Donning PPE : Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Weighing and Transfer : When weighing or transferring the solid compound, do so in a manner that minimizes the generation of dust.

  • Solution Preparation : If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Avoid Incompatible Materials : Keep the compound away from strong oxidizing agents and strong bases.

Post-Handling and Decontamination
  • Doffing PPE : Remove PPE carefully to avoid contaminating yourself. Gloves should be removed using the proper technique (without touching the outer surface) and disposed of immediately.

  • Hand Washing : Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[8]

  • Decontaminate Work Surfaces : Clean and decontaminate the work area thoroughly after each use.

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of 3-Bromo-5-methyl-4-nitroanisole and any contaminated materials is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation : All waste containing 3-Bromo-5-methyl-4-nitroanisole, including empty containers, contaminated PPE, and experimental residues, must be collected in a designated, properly labeled, and sealed hazardous waste container.

  • Professional Disposal : Arrange for the disposal of chemical waste through a licensed and reputable professional waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.[2]

  • Container Rinsing : Empty containers should be rinsed with a suitable solvent, and the rinsate collected as hazardous waste.

Workflow for Safe Handling of 3-Bromo-5-methyl-4-nitroanisole

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal Prep Designate Work Area (Fume Hood) Emergency Verify Emergency Equipment (Eyewash, Shower) Prep->Emergency PPE_Don Don Appropriate PPE Emergency->PPE_Don Handle Weigh and Transfer Chemical (Minimize Dust) PPE_Don->Handle Reaction Perform Experiment Handle->Reaction Decon Decontaminate Work Area Reaction->Decon PPE_Doff Doff and Dispose of PPE Decon->PPE_Doff Waste Segregate and Store Hazardous Waste PPE_Doff->Waste Disposal Professional Waste Disposal Waste->Disposal

Caption: A stepwise workflow for the safe handling of 3-Bromo-5-methyl-4-nitroanisole.

In Case of Exposure: Immediate First Aid Measures

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]

  • Inhalation : Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]

  • Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Always have the Safety Data Sheet (SDS) for a similar compound readily available when working with 3-Bromo-5-methyl-4-nitroanisole to provide to emergency responders.

References

  • Personal protective equipment for handling 2-Bromo-6-methyl-4-nitroanisole - Benchchem. (n.d.).
  • Safety Data Sheet. (2014, June 29). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2025, November 7). MilliporeSigma.
  • SAFETY DATA SHEET. (n.d.). Thermo Fisher Scientific.
  • SAFETY DATA SHEET. (2018, July 6). TCI AMERICA.
  • Personal Protective Equipment (PPE). (2026, February 4). CHEMM.
  • Personal Protective Equipment. (2025, September 12). US EPA.
  • SAFETY DATA SHEET. (2023, April 3). TOKYO CHEMICAL INDUSTRY CO., LTD.
  • 3-bromoanisole. (n.d.). s d fine-chem limited.
  • SAFETY DATA SHEET. (2025, December 24). Thermo Fisher Scientific.
  • Connor, T. H. (2006, December 15). Personal Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products.
  • Halogenated Solvents. (n.d.). Washington State University - Environmental Health & Safety.
  • Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
  • Guidelines for Safe Laboratory Practices. (n.d.). NextGen Protocols.
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
  • Safety data sheet. (2025, November 5). CPAChem.
  • Chemical Emergency Response Equipment. (n.d.). DuPont.
  • 6 Safety Practices for Highly Hazardous Lab Chemicals. (2021, April 6). Triumvirate Environmental.
  • MSDS of 3-bromo-5-fluoro-4-nitroanisole. (n.d.).

Sources

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